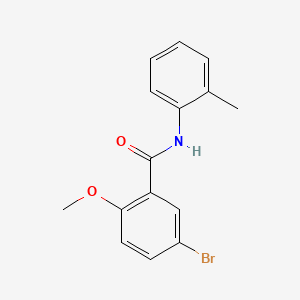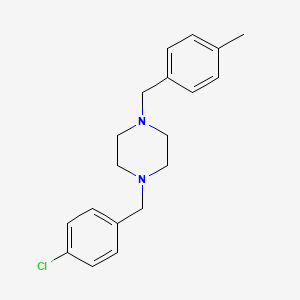
1-(4-chlorobenzyl)-4-(4-methylbenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorobenzyl)-4-(4-methylbenzyl)piperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This compound is characterized by the presence of two benzyl groups, one substituted with a chlorine atom and the other with a methyl group
Preparation Methods
The synthesis of 1-(4-chlorobenzyl)-4-(4-methylbenzyl)piperazine typically involves the reaction of piperazine with 4-chlorobenzyl chloride and 4-methylbenzyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to reflux to ensure complete conversion of the starting materials to the desired product.
Synthetic Route:
- Dissolve piperazine in an appropriate solvent, such as ethanol or acetonitrile.
- Add 4-chlorobenzyl chloride and 4-methylbenzyl chloride to the solution.
- Add a base, such as sodium hydroxide or potassium carbonate, to the reaction mixture.
- Heat the mixture to reflux for several hours.
- Cool the reaction mixture and extract the product using an organic solvent, such as dichloromethane.
- Purify the product by recrystallization or column chromatography.
Industrial Production: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(4-chlorobenzyl)-4-(4-methylbenzyl)piperazine can undergo various chemical reactions, including:
Oxidation:
- The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the benzylic positions, leading to the formation of benzyl alcohols or benzaldehydes.
Reduction:
- Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction can convert the benzyl groups to their corresponding alkyl groups.
Substitution:
- The compound can undergo nucleophilic substitution reactions, particularly at the benzylic positions. Common reagents for these reactions include sodium azide, which can replace the chlorine atom with an azide group.
Major Products:
- Oxidation: Benzyl alcohols, benzaldehydes
- Reduction: Alkyl derivatives
- Substitution: Azide derivatives
Scientific Research Applications
1-(4-chlorobenzyl)-4-(4-methylbenzyl)piperazine has several scientific research applications:
Chemistry:
- It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of various functional groups, making it valuable in organic synthesis.
Biology:
- The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine:
- In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure can be modified to enhance its pharmacological properties and reduce toxicity.
Industry:
- The compound is used in the development of materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-4-(4-methylbenzyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to a biological response. The exact pathways involved vary depending on the specific target and the context of its use.
Comparison with Similar Compounds
1-(4-chlorobenzyl)-4-(4-methylbenzyl)piperazine can be compared with other piperazine derivatives, such as:
- 1-benzylpiperazine
- 1-(4-methylbenzyl)piperazine
- 1-(4-chlorobenzyl)piperazine
Uniqueness:
- The presence of both a chlorine-substituted benzyl group and a methyl-substituted benzyl group distinguishes this compound from other piperazine derivatives. This unique combination of substituents can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2/c1-16-2-4-17(5-3-16)14-21-10-12-22(13-11-21)15-18-6-8-19(20)9-7-18/h2-9H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTXAMTYYKQZJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
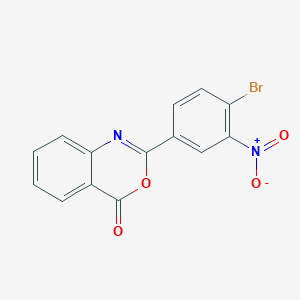
![N-[(4-chlorophenyl)methyl]-3,4-dimethylbenzamide](/img/structure/B5780202.png)
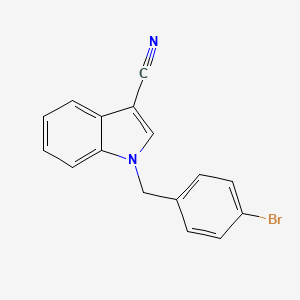
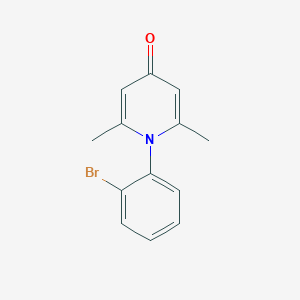
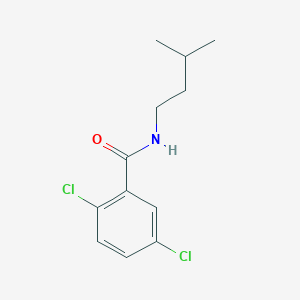

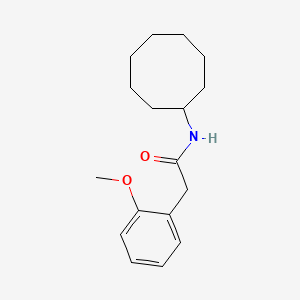
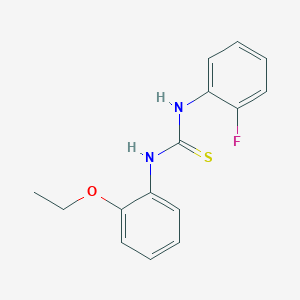
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone](/img/structure/B5780258.png)
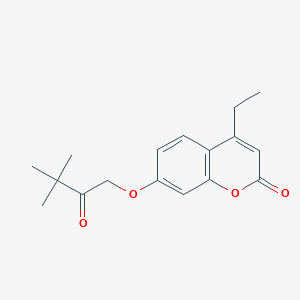
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5780265.png)
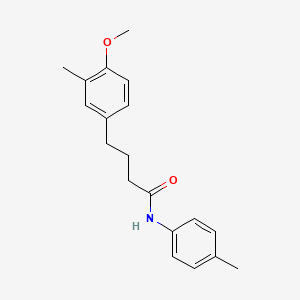
![N-[3-(hydrazinecarbonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5780283.png)
